Avibactam Descarbonyl
CAS No.: 2243810-78-6
Cat. No.: VC14451225
Molecular Formula: C6H13N3O5S
Molecular Weight: 239.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2243810-78-6 |
---|---|
Molecular Formula | C6H13N3O5S |
Molecular Weight | 239.25 g/mol |
IUPAC Name | [[(3R,6S)-6-carbamoylpiperidin-3-yl]amino] hydrogen sulfate |
Standard InChI | InChI=1S/C6H13N3O5S/c7-6(10)5-2-1-4(3-8-5)9-14-15(11,12)13/h4-5,8-9H,1-3H2,(H2,7,10)(H,11,12,13)/t4-,5+/m1/s1 |
Standard InChI Key | LGZAYOAHVMFJSW-UHNVWZDZSA-N |
Isomeric SMILES | C1C[C@H](NC[C@@H]1NOS(=O)(=O)O)C(=O)N |
Canonical SMILES | C1CC(NCC1NOS(=O)(=O)O)C(=O)N |
Introduction
Structural Characteristics of Avibactam
Core Molecular Architecture
Avibactam ((2S,5R)-7-oxo-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide) belongs to the diazabicyclooctane class, featuring:
-
Bicyclic scaffold: A 1,6-diazabicyclo[3.2.1]octane system conferring conformational rigidity .
-
Functional groups:
Table 1: Key Molecular Properties of Avibactam
Property | Value |
---|---|
Molecular formula | C₇H₁₁N₃O₆S |
Molecular weight | 265.25 g/mol |
XLogP3 | -1.8 |
Hydrogen bond donors | 2 |
Rotatable bonds | 3 |
Exact mass | 265.03685625 Da |
Stereochemical Considerations
The (2S,5R) configuration is essential for binding to class A/C/D β-lactamases. Molecular dynamics simulations reveal that inversion at C2 or C5 abolishes inhibitory activity against OXA-48 enzymes .
Pharmacological Profile
Mechanism of Action
Avibactam inhibits β-lactamases through:
-
Covalent binding: Reversible acylation of serine residues in enzyme active sites.
-
Slow off-rate kinetics: Residence time >10 hours for KPC-2 carbapenemases .
Table 2: Enzymatic Inhibition Spectrum
β-Lactamase Class | Inhibition Efficacy (IC₅₀) |
---|---|
Class A (KPC-2) | 0.04 µM |
Class C (AmpC) | 0.12 µM |
Class D (OXA-48) | 0.34 µM |
Clinical Pharmacokinetics
Key parameters for avibactam (co-administered with ceftazidime):
-
Volume of distribution: 22.2 L (steady state).
-
Clearance: 12 L/h (primarily renal).
Regulatory Status and Therapeutic Applications
FDA-Approved Indications
-
Complicated intra-abdominal infections: Combined with metronidazole (2015 approval).
-
Complicated urinary tract infections: Including pyelonephritis caused by multidrug-resistant Enterobacteriaceae .
Resistance Mechanisms and Clinical Surveillance
Emerging Resistance Patterns
-
Porin mutations: Reduced outer membrane permeability in Pseudomonas aeruginosa.
-
Efflux pump upregulation: MexAB-OprM overexpression in Enterobacter cloacae .
Global Surveillance Data (2020–2024)
Pathogen | Resistance Rate (%) |
---|---|
Klebsiella pneumoniae | 8.3 |
Escherichia coli | 2.1 |
Pseudomonas aeruginosa | 12.7 |
Toxicological Considerations
Adverse Event Profile
-
Common (≥5% incidence): Nausea (6.2%), headache (5.8%).
-
Serious: Clostridioides difficile infection (0.7% incidence) .
Protein Binding and Drug Interactions
-
Avibactam: 5.7–8.2% plasma protein bound.
-
Ceftazidime: <10% protein bound, minimizing displacement interactions .
Future Research Directions
Structural Optimization Challenges
-
Enhancing stability against metallo-β-lactamases without increasing molecular weight.
-
Improving blood-brain barrier penetration for CNS infections .
Combination Therapy Development
Ongoing trials investigate avibactam with:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume